An In-depth Technical Guide to 2,6-Diisopropylnaphthalene
An In-depth Technical Guide to 2,6-Diisopropylnaphthalene
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,6-Diisopropylnaphthalene (2,6-DIPN) is a polycyclic aromatic hydrocarbon of significant interest in various industrial and research applications. It is a key intermediate in the synthesis of high-performance polymers and also finds use as a plant growth regulator. This technical guide provides a comprehensive overview of 2,6-DIPN, including its chemical and physical properties, detailed experimental protocols for its synthesis and key reactions, and a summary of its toxicological profile.
Physicochemical and Toxicological Properties
The properties of 2,6-diisopropylnaphthalene are summarized in the tables below, providing a ready reference for laboratory and industrial applications.
Physical and Chemical Properties
| Property | Value | Reference(s) |
| Molecular Formula | C₁₆H₂₀ | |
| Molecular Weight | 212.33 g/mol | |
| CAS Number | 24157-81-1 | |
| Appearance | White to beige crystalline solid | |
| Melting Point | 67-70 °C | |
| Boiling Point | 279.3 °C | |
| Density | 0.956 g/cm³ (estimate) | |
| Vapor Pressure | 0.08 Pa at 25 °C | |
| Flash Point | 140 °C | |
| Solubility | Insoluble in water | |
| Refractive Index | 1.5774 (estimate) |
Toxicological Data
| Test | Species | Route | Value | Reference(s) |
| LD₅₀ | Rat | Oral | >3900 mg/kg | |
| LD₅₀ | Rat | Dermal | >4500 mg/kg | |
| LC₅₀ | Rat | Inhalation | >5.14 mg/L (4 h) | |
| Aquatic Toxicity | - | - | Very toxic to aquatic life with long-lasting effects |
Synthesis of 2,6-Diisopropylnaphthalene
The industrial synthesis of 2,6-diisopropylnaphthalene is primarily achieved through the shape-selective isopropylation of naphthalene (B1677914). This process typically utilizes zeolite catalysts to favor the formation of the 2,6-isomer over other isomers.[1]
Experimental Protocol: Shape-Selective Isopropylation of Naphthalene
Materials:
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Naphthalene
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Propylene or Isopropanol (B130326)
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H-Mordenite or other suitable zeolite catalyst
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Nitrogen gas
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Solvent (e.g., a high-boiling point hydrocarbon)
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Reaction vessel (e.g., a stirred autoclave)
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Distillation apparatus
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Crystallization vessel
Procedure:
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Catalyst Activation: The zeolite catalyst is activated by calcination at a high temperature (typically 400-550 °C) for several hours to remove any adsorbed water.
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Reaction Setup: The reaction vessel is charged with naphthalene and the activated catalyst. The vessel is then sealed and purged with nitrogen gas.
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Isopropylation: The reaction mixture is heated to the desired temperature (typically 150-300 °C) under pressure (typically 1-3 MPa). Propylene gas is then introduced into the reactor at a controlled rate. Alternatively, isopropanol can be used as the alkylating agent. The reaction is allowed to proceed for a set period (typically 2-8 hours) with vigorous stirring.
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Product Isolation: After the reaction is complete, the reactor is cooled, and the pressure is released. The reaction mixture is filtered to remove the catalyst.
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Purification: The crude product, which is a mixture of mono-, di-, and poly-isopropylnaphthalene isomers, is subjected to fractional distillation to separate the diisopropylnaphthalene fraction.
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Isomer Separation: The diisopropylnaphthalene fraction is further purified by melt crystallization or solvent crystallization to isolate the desired 2,6-diisopropylnaphthalene isomer. The mother liquor, containing other isomers, can be recycled back into the reaction or subjected to a transalkylation process to convert other isomers to the 2,6-form.
Key Reactions of 2,6-Diisopropylnaphthalene
One of the most significant applications of 2,6-diisopropylnaphthalene is its use as a precursor for the synthesis of 2,6-naphthalenedicarboxylic acid (2,6-NDA), a monomer for high-performance polyesters like polyethylene (B3416737) naphthalate (PEN).
Experimental Protocol: Oxidation to 2,6-Naphthalenedicarboxylic Acid
Materials:
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2,6-Diisopropylnaphthalene
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Acetic acid (solvent)
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Cobalt(II) acetate (B1210297) tetrahydrate (catalyst)
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Manganese(II) acetate tetrahydrate (catalyst)
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Potassium bromide (promoter)
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Pressurized reaction vessel (e.g., autoclave) with a gas inlet and stirrer
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Air or oxygen source
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Filtration apparatus
Procedure:
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Reaction Setup: The autoclave is charged with 2,6-diisopropylnaphthalene, acetic acid, cobalt(II) acetate, manganese(II) acetate, and potassium bromide.
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Oxidation: The reactor is sealed and heated to the reaction temperature (typically 150-220 °C) while being pressurized with air or oxygen (typically 1.5-3.0 MPa). The reaction mixture is stirred vigorously to ensure efficient gas-liquid contact. The reaction is monitored until the consumption of 2,6-diisopropylnaphthalene is complete.
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Product Isolation: After the reaction, the reactor is cooled to room temperature, and the pressure is carefully released. The solid product, 2,6-naphthalenedicarboxylic acid, is collected by filtration.
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Purification: The crude 2,6-NDA is washed with hot water and then with an organic solvent (e.g., acetone) to remove any unreacted starting material and byproducts. Further purification can be achieved by recrystallization from a suitable solvent like dimethylformamide (DMF).
Application as a Plant Growth Regulator
2,6-Diisopropylnaphthalene is utilized as a post-harvest sprout inhibitor for stored potatoes. It is often applied as a fog or aerosol in storage facilities.
Experimental Protocol: Application as a Potato Sprout Inhibitor
Materials:
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2,6-Diisopropylnaphthalene (formulated product)
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Potato tubers
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Storage facility with controlled temperature and ventilation
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Aerosol generator or fogging equipment
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Personal Protective Equipment (PPE) as per product safety data sheet
Procedure:
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Pre-treatment: Potatoes are harvested and cured under appropriate conditions to allow for wound healing.
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Storage Loading: The cured potatoes are loaded into the storage facility.
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Application: The storage facility is sealed, and the ventilation system is configured for recirculation. The calculated amount of the 2,6-DIPN formulation is introduced into the aerosol generator or fogging equipment. The application is carried out according to the manufacturer's instructions, ensuring even distribution of the aerosol throughout the storage facility. The typical application rate is in the range of 10-20 g per ton of potatoes.
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Holding Period: After application, the storage facility remains sealed for a specified period (typically 24-48 hours) to allow the aerosol to settle and deposit on the potato surfaces.
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Ventilation: Following the holding period, the storage facility is ventilated to remove any remaining airborne product before personnel entry.
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Monitoring: The stored potatoes are monitored periodically for sprout development. Reapplication may be necessary for long-term storage.
Conclusion
2,6-Diisopropylnaphthalene is a versatile chemical with important industrial applications. This guide has provided essential technical information for researchers and professionals working with this compound. Adherence to the detailed protocols and safety guidelines is crucial for successful and safe experimentation and application. Further research into more efficient and environmentally benign synthesis and application methods will continue to enhance the utility of this valuable molecule.
